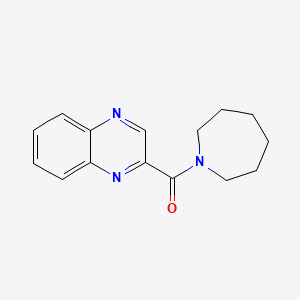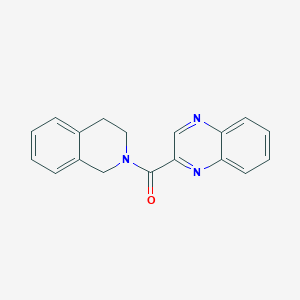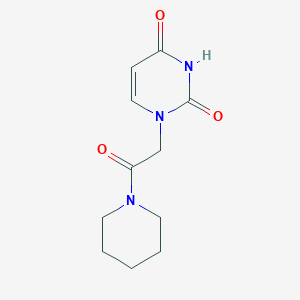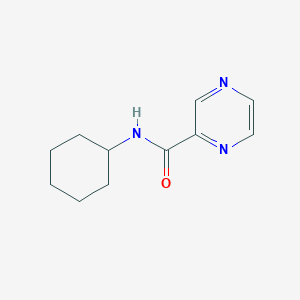
Azepan-1-yl(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative that has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Azepan-1-yl(quinoxalin-2-yl)methanone is not fully understood. However, it has been suggested that it may exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Azepan-1-yl(quinoxalin-2-yl)methanone has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, it has been found to exhibit potent anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
Azepan-1-yl(quinoxalin-2-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. However, there are also some limitations associated with the use of Azepan-1-yl(quinoxalin-2-yl)methanone in lab experiments. For example, it may exhibit toxicity at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Azepan-1-yl(quinoxalin-2-yl)methanone. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, particularly in the context of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Azepan-1-yl(quinoxalin-2-yl)methanone and its potential applications in cancer therapy. Finally, the development of novel derivatives of Azepan-1-yl(quinoxalin-2-yl)methanone with improved properties could also be a promising area of research.
Synthesemethoden
The synthesis of Azepan-1-yl(quinoxalin-2-yl)methanone involves the reaction of quinoxaline-2-carboxylic acid with 1-aminocyclohexane under acidic conditions. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl(quinoxalin-2-yl)methanone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, it has been found to exhibit potent anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.
Eigenschaften
IUPAC Name |
azepan-1-yl(quinoxalin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-9-5-1-2-6-10-18)14-11-16-12-7-3-4-8-13(12)17-14/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLFPEHBELGHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)
![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![4-(2,3-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B7496372.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)
![N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7496389.png)
![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)



![5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7496423.png)

![N-[3-(methanesulfonamido)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7496429.png)
![N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)